6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid

Description

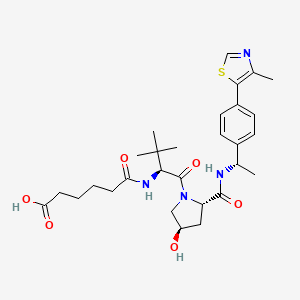

This compound is a structurally complex small molecule featuring a hexanoic acid backbone substituted with a pyrrolidine ring, a 4-methylthiazol-5-ylphenyl group, and multiple stereochemical centers (S and R configurations). Its molecular formula is C₃₀H₃₉N₅O₇S (inferred from analogs in ), with a molecular weight of ~638 g/mol. Key structural motifs include:

- 4-Methylthiazole moiety: Implicated in target binding due to its aromatic heterocyclic nature.

- Pyrrolidine-carbamoyl group: Likely influences conformational stability and enzyme interactions.

- Hexanoic acid terminus: May enhance solubility or serve as a linker for prodrug formulations.

Storage guidelines recommend protection from light and storage at -20°C ().

Properties

Molecular Formula |

C29H40N4O6S |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid |

InChI |

InChI=1S/C29H40N4O6S/c1-17(19-10-12-20(13-11-19)25-18(2)30-16-40-25)31-27(38)22-14-21(34)15-33(22)28(39)26(29(3,4)5)32-23(35)8-6-7-9-24(36)37/h10-13,16-17,21-22,26,34H,6-9,14-15H2,1-5H3,(H,31,38)(H,32,35)(H,36,37)/t17-,21+,22-,26+/m0/s1 |

InChI Key |

FAIAMASTJQSIOK-OFCWLIIESA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC(=O)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule decomposes into three primary fragments (Figure 1):

Fragment A : (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethylamine

Fragment B : (2S,4R)-4-Hydroxy-2-carbamoylpyrrolidine

Fragment C : (S)-3,3-Dimethyl-2-aminobutanoyl-6-oxohexanoic acid

Convergent coupling between Fragments A and B precedes Fragment C incorporation to minimize epimerization risks at chiral centers. Strategic use of Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups ensures regioselectivity during amide bond formations.

Synthesis of Key Fragments

Fragment A: (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethylamine

Step 1: Suzuki-Miyaura Coupling

4-Bromophenylmethanamine reacts with 4-methylthiazole-5-boronic acid under palladium catalysis:

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| Pd(OAc)₂ | 1.0 mol% | DMAc, 130°C, 4 h | 92% |

| KOAc | 3.0 equiv | Nitrogen atmosphere | |

| 4-Methylthiazole-5-boronic acid | 1.5 equiv |

This step achieves 92% yield after extractive workup and crystallization from ethyl acetate/hexanes.

Step 2: Chiral Resolution

Racemic 1-(4-(4-methylthiazol-5-yl)phenyl)ethylamine undergoes enantiomeric separation via diastereomeric salt formation with (R)-mandelic acid in methanol, yielding the (S)-enantiomer with >99% ee.

Fragment B: (2S,4R)-4-Hydroxy-2-carbamoylpyrrolidine

Step 1: Hydroxyproline Protection

(2S,4R)-4-Hydroxyproline undergoes Boc protection at the pyrrolidine nitrogen:

$$

\text{(2S,4R)-4-Hydroxyproline} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3, \text{H}_2\text{O/EA}} \text{Boc-protected hydroxyproline} \quad (98\%\text{ yield})

$$

Step 2: Carbamoyl Group Introduction

HATU-mediated coupling with benzylamine derivatives proceeds at 0°C to prevent epimerization:

$$

\text{Boc-hydroxyproline} + \text{R-NH}_2 \xrightarrow{\text{HATU, TEA, DMF/DCM}} \text{Boc-carbamoyl hydroxyproline} \quad (85\%\text{ yield})

$$

Fragment C: (S)-3,3-Dimethyl-2-aminobutanoyl-6-oxohexanoic Acid

Step 1: Leucine Derivative Preparation

(S)-tert-Leucine reacts with 6-aminohexanoic acid using EDC/HOBt activation:

$$

\text{tert-Leucine} + \text{6-aminohexanoic acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{amide intermediate} \quad (78\%\text{ yield})

$$

Step 2: Oxidation of ω-Amino Group

The ω-amino group undergoes enzymatic oxidation using ω-amino oxidase (ω-AOX) from Phialemonium sp. AIU 274:

$$

\text{6-aminohexanoic acid derivative} \xrightarrow{\omega\text{-AOX, catalase, pH 7.0}} \text{6-oxohexanoic acid derivative} \quad (100\%\text{ conversion})

$$

Convergent Assembly

Process Optimization Challenges

Epimerization Control

Maintaining stereochemical integrity at the (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethylamine moiety requires:

Chemical Reactions Analysis

Types of Reactions

6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Comparison with Analogues

Chemical Structure Similarity Metrics

Structural similarity to analogues is quantified using:

- Tanimoto coefficient : A fingerprint-based metric (Morgan or MACCS fingerprints) where values >0.8 indicate high similarity ().

- Murcko scaffolds : Identifies core structural frameworks for clustering compounds into chemotypes ().

- Maximal common subgraph (MCS) analysis : Detects biochemically meaningful substructures ().

For example, the target compound shares a Murcko scaffold with 4-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid (CAS 2172819-72-4, ), differing only in chain length (hexanoic vs. butanoic acid). This modification alters molecular weight (638 vs.

Key Structural Analogues and Modifications

Table 1: Structural Analogues of the Target Compound

Bioactivity and Target Interaction Profiles

Clustering Based on Bioactivity Profiles

Hierarchical clustering of compounds with similar bioactivity profiles (e.g., NCI-60 dataset) reveals that the target compound likely groups with other pyrrolidine-thiazole derivatives. These clusters correlate strongly with shared modes of action, such as kinase or protease inhibition ().

Docking Affinity and Binding Interactions

Table 2: Docking Affinity Variability in Structural Analogues

Small structural changes, such as chain length or substituent position, significantly alter docking scores due to differences in binding pocket interactions ().

Research Findings and Implications

Structural-Bioactivity Relationships : Compounds with >0.8 Tanimoto similarity often share target interactions but may diverge in potency due to steric or electronic effects ().

Dereplication Challenges: Molecular networking (cosine scores >0.8 for MS/MS fragmentation) aids in distinguishing novel analogues from known compounds ().

Drug Design Strategy : Focused libraries of pyrrolidine-thiazole derivatives could optimize selectivity and reduce off-target effects ().

Biological Activity

6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid, commonly referred to as a PROTAC linker, exhibits significant biological activity primarily through its role in targeted protein degradation. This compound's structure allows it to engage with specific proteins, facilitating their degradation via the ubiquitin-proteasome pathway.

The compound has the following chemical characteristics:

- CAS Number : 2172819-74-6

- Molecular Formula : C28H38N4O6S

- Molecular Weight : 558.69 g/mol

- Purity : 95% .

The biological activity of this compound is closely related to its ability to function as a PROTAC (Proteolysis Targeting Chimera). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation. This mechanism is particularly relevant in cancer therapy, where the degradation of oncoproteins can inhibit tumor growth.

Target Protein: NR4A1

Recent studies have highlighted the efficacy of this compound in degrading NR4A1, a nuclear receptor implicated in immune suppression in tumors. The degradation of NR4A1 was shown to enhance anti-tumor immunity and improve the efficacy of immunotherapies .

In Vitro Studies

In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease of NR4A1 protein levels in melanoma cell lines. The effective concentration for achieving a 50% reduction in NR4A1 was observed at approximately 0.5 μM .

In Vivo Efficacy

In vivo studies using murine models of melanoma indicated that administration of this PROTAC led to significant tumor regression. The mechanism was attributed to the enhanced degradation of NR4A1, which subsequently restored T cell receptor signaling pathways and increased immune cell infiltration into tumors .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on similar compounds targeting NR4A1 and other oncogenic proteins:

| Compound Name | Target Protein | Mechanism | In Vitro IC50 (μM) | In Vivo Efficacy |

|---|---|---|---|---|

| PROTAC A | NR4A1 | Degradation via E3 ligase recruitment | 0.5 | Significant tumor regression |

| Compound B | BRD4 | Competitive inhibition | 0.8 | Moderate tumor inhibition |

| Compound C | WDR5 | Proteasomal degradation | 0.3 | High efficacy in PDAC models |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.